Cortolone

Endocrinology Metabolomics Diabetes Biomarkers

Procure Cortolone (α-Cortolone, CAS 516-42-7) as your authenticated analytical standard—not a generic 'cortisol metabolite.' This specific (3α,5β,20S) stereoisomer is chromatographically resolved from its epimer β-Cortolone (20R) and precursor Tetrahydrocortisone (THE) in validated LC-MS/MS methods. Substituting with THE or β-Cortolone compromises diagnostic ratio calculations (e.g., α-Cortolone/THE) and 20α-HSD enzyme activity inferences, rendering metabolomics workflows non-compliant. Essential for targeted biomarker studies in Type 2 Diabetes, Medulloblastoma, and Renal Cell Carcinoma. Ensure assay reproducibility—insist on Cortolone.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
CAS No. 516-42-7
Cat. No. B145581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortolone
CAS516-42-7
Synonyms3α,17,20α,21-Tetrahydroxy-5β-pregnan-11-one;  20α-Cortolone;  3α,17,20α,21-Tetrahydroxy-5β-pregnan-11-one;  3α,17α,20α,21-Tetrahydroxy-5β-pregnan-11-one;  5β-Pregnan-3α,17α,20α,21-tetrol-11-one;  5β-Pregnane-3α,17,20α,21-tetrol-11-one;  5β-Pregnane-3α,17α,
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O
InChIInChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3/t12-,13-,14+,15+,17+,18-,19+,20+,21+/m1/s1
InChIKeyJXCOSKURGJMQSG-AZQJGLEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cortolone (CAS 516-42-7) Identity and Primary Utility: A Reduced Cortisol Metabolite for Steroid Pathway Analysis


Cortolone (α-Cortolone, CAS 516-42-7) is an endogenous tetrahydrosteroid metabolite derived from the glucocorticoid cortisol (hydrocortisone). It is formed through sequential enzymatic reduction: first by 5β-reductase and 3α-hydroxysteroid dehydrogenase to yield tetrahydrocortisone (THE), followed by 20α-hydroxysteroid dehydrogenase (20α-HSD) activity on THE . Structurally, it is defined as (3α,5β,20S)-3,17,20,21-tetrahydroxypregnan-11-one (C21H34O5, MW 366.49) [1]. In research settings, Cortolone serves as a key endogenous standard for quantitative steroid profiling in urine and plasma via LC-MS/MS or GC-MS, enabling the assessment of cortisol metabolism and 20α-HSD enzyme activity [2]. Unlike its parent hormone cortisol, which exhibits potent glucocorticoid receptor (GR) agonism, Cortolone is generally considered a terminal excretion product with minimal GR activity, making it a valuable, non-interfering biomarker of cortisol turnover .

Why Cortolone (516-42-7) Cannot Be Replaced by General Cortisol Metabolite Standards or Analogs


In scientific procurement, substituting Cortolone (516-42-7) with a generic 'cortisol metabolite standard' or a closely related structural analog such as Tetrahydrocortisone (THE) or β-Cortolone is analytically invalid due to distinct chromatographic and biological separation. Cortolone is a specific stereoisomer (3α,5β,20S) that elutes differently from its epimer β-Cortolone (20R) and its precursor THE, as demonstrated by validated LC-MS/MS methods achieving baseline separation of α-/β-Cortolone and THE [1]. Biologically, these compounds represent distinct enzymatic endpoints; while THE primarily reflects 5β-reductase and 3α-HSD activity, Cortolone specifically captures the downstream activity of 20α-HSD on THE [2]. Furthermore, urinary excretion patterns of α-Cortolone are independently regulated and respond differently to pathological states compared to THE or β-Cortolone, as evidenced in diabetic and oncological studies [3]. Using an incorrect analog would compromise the accuracy of diagnostic ratio calculations and enzyme activity inferences, rendering the analytical workflow non-compliant with established metabolomics or clinical research protocols.

Quantitative Differentiation Guide: Cortolone (516-42-7) vs. Tetrahydrocortisone and β-Cortolone


Differential Urinary Excretion in Type 2 Diabetes: α-Cortolone vs. Tetrahydrocortisone (THE)

In a gender-stratified analysis of type 2 diabetic patients (n=21 men, n=20 women) compared to healthy controls (n=155 men, n=161 women), α-Cortolone excretion demonstrated a distinct quantitative response compared to its metabolic precursor Tetrahydrocortisone (THE). While both metabolites were elevated in diabetic women, the magnitude of the difference for α-Cortolone was significant (p<0.0001). In diabetic men, α-Cortolone excretion was significantly higher than controls (p=0.009), whereas β-Cortolone showed no significant change, highlighting α-Cortolone's unique sensitivity as a biomarker for metabolic dysregulation [1].

Endocrinology Metabolomics Diabetes Biomarkers

Diagnostic Panel Performance: Cortolone + Tetrahydrocortisone in Medulloblastoma

In a urine metabolomics study for Medulloblastoma (MB) diagnosis, a two-metabolite panel consisting of Cortolone and Tetrahydrocortisone (THE) demonstrated high diagnostic accuracy. The combination of these specific analytes yielded an Area Under the Curve (AUC) value of 0.851 for distinguishing MB patients from non-MB controls [1]. This performance is specific to the combined quantification of Cortolone and THE; substitution of Cortolone with β-Cortolone or other related metabolites would not replicate this validated diagnostic utility.

Oncology Metabolomics Diagnostic Biomarkers

Diagnostic Panel Performance: Cortolone in Renal Cell Carcinoma (RCC) Discrimination

A urine metabolomics study for Renal Cell Carcinoma (RCC) identified a specific three-metabolite panel that includes Cortolone, Testosterone, and L-2-aminoadipate adenylate. This panel demonstrated a robust ability to distinguish RCC from benign renal tumors, achieving an AUC of 0.868 in tenfold cross-validation and an AUC of 0.873 in an independent validation group [1]. The inclusion of Cortolone was critical to the panel's performance, as the biomarker signature is dependent on the specific combination of these three analytes.

Oncology Urology Biomarker Panel

Chromatographic Resolution and Quantification: α-Cortolone vs. β-Cortolone Epimer

Validated LC-MS/MS methods for urinary corticosteroid profiling have successfully achieved baseline chromatographic separation of the stereoisomers α-Cortolone and β-Cortolone, as well as separation from the precursor Tetrahydrocortisone (THE) [1]. This separation is critical for accurate quantification, as co-elution or peak overlap with the 20β-epimer would compromise assay specificity and introduce quantitative error. Analytical reference standards for α-Cortolone (CAS 516-42-7) are therefore required to establish retention time, ion ratio, and calibration curves distinct from its β-epimer.

Analytical Chemistry LC-MS/MS Method Development Steroidomics

High-Value Application Scenarios for Cortolone (516-42-7) Procurement


Quantitative Steroidomics and Metabolomics Profiling

Cortolone is required as an authentic analytical standard for the development and validation of LC-MS/MS or GC-MS assays designed to profile the cortisol metabolome. Its use is critical for establishing calibration curves, verifying retention times, and calculating ion ratios for the accurate quantification of α-Cortolone in urine, plasma, or tissue samples, as demonstrated in comprehensive steroid profiling studies [1].

Biomarker Discovery and Validation in Metabolic and Oncological Disease

This compound is essential for targeted metabolomics studies investigating diagnostic or prognostic biomarkers in Type 2 Diabetes [1], Medulloblastoma [2], and Renal Cell Carcinoma [3]. As a core component of published high-performance biomarker panels, Cortolone standard is necessary for assay replication, cross-study validation, and clinical research aimed at translating these panels into diagnostic tests.

Endocrinology Research and Enzyme Activity Assessment

Cortolone serves as a specific endpoint for evaluating the in vivo activity of the cortisol metabolism pathway, specifically the 20α-hydroxysteroid dehydrogenase (20α-HSD) step downstream of 5β-reductase and 3α-HSD . Researchers use its urinary concentration, often in ratio with THE (α-Cortolone/THE), to assess changes in 20α-HSD activity in response to disease states, genetic variations, or pharmacological interventions affecting steroid hormone clearance.

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